4-(Cyclobutylmethoxy)-2-methylaniline

Catalog No.
S841404
CAS No.
1479726-72-1
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclobutylmethoxy)-2-methylaniline

CAS Number

1479726-72-1

Product Name

4-(Cyclobutylmethoxy)-2-methylaniline

IUPAC Name

4-(cyclobutylmethoxy)-2-methylaniline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3

InChI Key

BRYNGYBCRDTGLH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2CCC2)N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCC2)N

4-(Cyclobutylmethoxy)-2-methylaniline is an aromatic amine derivative characterized by a cyclobutylmethoxy group at the para position and a methyl group at the ortho position relative to the amino group on the benzene ring. Its molecular formula is C12H17NO, and it has a molecular weight of 191.27 g/mol. The compound features a cyclobutane ring connected to the aromatic ring via an ether linkage, giving it unique structural properties.

Typical of aromatic amines and ethers:

  • Electrophilic aromatic substitution: The amino group activates the ring towards electrophilic attack, particularly at positions ortho and para to it.
  • Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding quinones or other oxidized derivatives.
  • Reduction: The amino group can be reduced to form more substituted amines.
  • Nucleophilic substitution: The cyclobutylmethoxy group may undergo nucleophilic substitution reactions under appropriate conditions.
  • N-alkylation: The primary amine can be alkylated to form secondary or tertiary amines.

The synthesis of 4-(Cyclobutylmethoxy)-2-methylaniline can be achieved through several methods:

  • Alkylation of 4-hydroxy-2-methylaniline: Reaction of 4-hydroxy-2-methylaniline with cyclobutylmethyl halide in the presence of a base.
  • Reduction of corresponding nitro compound: Reduction of 4-(cyclobutylmethoxy)-2-methylnitrobenzene using appropriate reducing agents.
  • Reductive amination: This method could involve the reaction of 4-(cyclobutylmethoxy)-2-methylbenzaldehyde with ammonia, followed by reduction .

4-(Cyclobutylmethoxy)-2-methylaniline has potential applications in various fields:

  • Pharmaceutical intermediates: It could serve as a building block for the synthesis of more complex drug molecules.
  • Agricultural chemicals: The compound might be used in the development of pesticides or herbicides.
  • Dye industry: Aromatic amines are often used in the production of dyes and pigments.
  • Research tools: It may be employed in studies involving enzyme inhibition and protein interactions.

Interaction studies for 4-(Cyclobutylmethoxy)-2-methylaniline would likely focus on its behavior in various chemical and biological systems:

  • Enzyme interactions: The compound may interact with enzymes, potentially acting as an inhibitor or substrate.
  • Protein binding: Studies could investigate its ability to bind to specific proteins or receptors.
  • Solvent effects: Research might examine how different solvents affect its reactivity and properties.

Similar Compounds

Several compounds share structural similarities with 4-(Cyclobutylmethoxy)-2-methylaniline:

  • 4-Methoxy-2-methylaniline
  • 4-Ethoxy-2-methylaniline
  • 4-(Cyclopentylmethoxy)-2-methylaniline
  • 3-Chloro-N-cyclobutyl-4-methylaniline
  • 2-Methyl-4-(propoxy)aniline

4-(Cyclobutylmethoxy)-2-methylaniline is unique due to the presence of both the cyclobutylmethoxy group and the methyl group, which confer distinct steric and electronic properties. The cyclobutane ring introduces strain and rigidity to the molecule, potentially affecting its reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological interactions due to the unique combination of its functional groups.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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